N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O2S and its molecular weight is 417.49. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
One area of application involves the synthesis of heterocyclic compounds derived from similar key precursors, which have shown promising antitumor activities. For instance, polyfunctionally substituted heterocyclic compounds derived from similar acetamide precursors have been evaluated for their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The simplicity of these synthetic procedures and the high inhibitory effects of most compounds highlight the potential of such molecules in antitumor research and treatment strategies (H. Shams et al., 2010).
Antimicrobial Activity
Another significant application is in the development of antimicrobial agents. Compounds incorporating the pyrazole moiety, similar to our compound of interest, have been synthesized and evaluated for their antimicrobial activity. These studies have shown that certain derivatives possess potent antimicrobial properties, making them potential candidates for addressing various bacterial and fungal infections (E. Darwish et al., 2014).
Synthesis and Evaluation of Heterocycles
The synthesis of novel heterocycles based on similar acetamide structures has also been explored. These efforts have led to the creation of compounds with diverse biological activities, including antimicrobial and antitumor effects. The ability to generate a variety of heterocyclic derivatives from a common precursor underscores the versatility and potential of such compounds in drug discovery and development (S. Bondock et al., 2008).
properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c28-20(11-16-7-4-10-30-16)24-19-12-18(15-8-9-15)26-27(19)22-23-17(13-21(29)25-22)14-5-2-1-3-6-14/h1-7,10,12-13,15H,8-9,11H2,(H,24,28)(H,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJFJYCNCVFEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)NC(=O)CC3=CC=CS3)C4=NC(=CC(=O)N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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